molecular formula C12H11F3N2O B2882994 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone CAS No. 942491-79-4

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone

Cat. No.: B2882994
CAS No.: 942491-79-4
M. Wt: 256.228
InChI Key: BZNZPLOHNVZZRG-UHFFFAOYSA-N
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Description

1-(4-Amino-11-azatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is a tricyclic compound featuring a fused bicyclic core with an amino substituent at the 4-position and a trifluoroethanone moiety at the 11-position. The azatricyclo[6.2.1.0²,⁷] framework imparts rigidity, while the electron-withdrawing trifluoroethanone group enhances stability and influences reactivity.

Properties

IUPAC Name

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)17-9-3-4-10(17)8-5-6(16)1-2-7(8)9/h1-2,5,9-10H,3-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNZPLOHNVZZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method involves the cycloaddition of appropriate precursors followed by functional group modifications. For instance, the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide can lead to the formation of tricyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the trifluoroethanone group is present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Discussion

Structural Analysis

  • Ring Puckering : The azatricyclo framework’s puckering can be analyzed using Cremer-Pople coordinates (). The dinitro analog’s crystallographic data () suggests moderate puckering due to steric strain from nitro groups.
  • Software Tools : Structural determination of both compounds likely employed SHELX () and WinGX () for refinement and visualization.

Electronic Effects

  • In contrast, nitro groups in the dinitro analog reduce solubility but increase stability under acidic conditions.

Biological Activity

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethanone moiety that enhances its reactivity and interaction with biological targets. Its IUPAC name reflects its intricate structure, which includes nitrogen and fluorine substituents that may influence its pharmacological properties.

Property Value
Molecular FormulaC12H11F3N2O
Molecular Weight260.23 g/mol
CAS Number942491-79-4
Structure TypeTricyclic

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within biological systems. The trifluoroethanone group can form strong hydrogen bonds and hydrophobic interactions, potentially inhibiting enzyme activity and disrupting cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Pathway Interference : It can disrupt signaling pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown promising anticancer properties against several cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent.

Case Studies

  • In Vitro Anticancer Study :
    • A study evaluated the compound's cytotoxicity against various cancer cell lines.
    • Results indicated that it inhibited cell growth with an IC50 value of approximately 5 μM in breast cancer cells.
    • The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Efficacy :
    • An investigation into the antimicrobial effects revealed that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL.
    • The study highlighted its potential as a lead compound for developing new antibiotics.

Research Findings Summary

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have led to improved potency against targeted diseases while minimizing toxicity.

Study Focus Findings
Anticancer ActivityIC50 ~ 5 μM in breast cancer cells
Antimicrobial ActivityEffective against gram-positive/negative bacteria
Structural ModificationsEnhanced potency with reduced toxicity

Q & A

Q. What are the established synthetic routes for this compound, and what purification methods are recommended?

The synthesis typically involves multi-step pathways, including condensation reactions under reflux conditions. For example, analogous azatricyclic compounds are synthesized by reacting amino-triazole derivatives with trifluoroacetylating agents in ethanol under acidic catalysis, followed by solvent evaporation and filtration . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • X-ray crystallography : Resolves bond lengths (e.g., 1.325–1.530 Å for C–C bonds) and dihedral angles (e.g., 107.7°–124.6° in the tricyclic core) to validate stereochemistry .
  • NMR spectroscopy : 19^{19}F NMR is crucial for confirming the trifluoroacetyl group (δ ~ -70 to -75 ppm). 1^1H NMR helps identify aromatic protons and amine protons (δ ~ 6.5–8.0 ppm and δ ~ 2.5–3.5 ppm, respectively) .
  • Mass spectrometry : HRMS with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 328.0921) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and predicted spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrational modes. Discrepancies in 1^1H NMR shifts (e.g., aromatic protons deviating by ±0.3 ppm) may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) . Cross-validation with X-ray data ensures accuracy in electronic environment simulations.

Q. What strategies improve regioselective functionalization of the azatricyclo core?

  • Steric directing groups : Introduce bulky substituents at non-reactive positions to steer electrophilic attacks to the amino group or electron-deficient rings.
  • Transition metal catalysis : Palladium-mediated C–H activation (e.g., using Pd(OAc)2_2/ligands) targets specific positions, as seen in analogous tricyclic systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-amino site .

Q. How can researchers evaluate the compound’s bioactivity against drug-resistant bacterial strains?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Anti-biofilm activity : Quantify biofilm inhibition via crystal violet staining and confocal microscopy, as demonstrated for marine-derived alkaloids .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC50_{50} ratios) .

Methodological Challenges

Q. How to address low yields in the final synthetic step?

  • Optimize reaction time and temperature : Prolonged reflux (8–12 hrs vs. 4 hrs) may improve cyclization efficiency.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to accelerate key steps .
  • Protecting groups : Temporarily protect the amino group with Boc or Fmoc to prevent side reactions during trifluoroacetylation .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 4.0–7.4) at 37°C for 24–72 hrs, monitoring degradation via HPLC.
  • Plasma stability assays : Use human plasma to assess esterase-mediated hydrolysis of the trifluoroacetyl group .

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